
CID 156588744
Übersicht
Beschreibung
Direct Red 75 tetrasodium salt is an azo dye . Azo dyes are a group of synthetic dyes that contain an azo group (-N=N-) as part of their molecular structure.
Molecular Structure Analysis
The molecular formula of Direct Red 75 tetrasodium salt is C33H22N8Na4O15S4 . The molecular weight is 990.79 g/mol .Chemical Reactions Analysis
The specific chemical reactions involving Direct Red 75 tetrasodium salt are not detailed in the sources I found .Physical And Chemical Properties Analysis
The molecular weight of Direct Red 75 tetrasodium salt is 990.792 g/mol. It has a density of 1.9 g/cm3 . Unfortunately, the sources do not provide information on its melting point, boiling point, or other physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Adsorption and Removal of Textile Dyes
Research has demonstrated the effectiveness of various materials in adsorbing Direct Red 75 from aqueous solutions, highlighting their potential for wastewater treatment and environmental remediation. For instance, calcined bone has been identified as a low-cost adsorbent capable of removing Direct Red 75, among other dyes, through adsorption processes. The study examined variables like adsorbent amount, dye concentration, and pH, revealing that calcined bone could significantly reduce dye concentration in water (El Haddad et al., 2013).
Fractionation of Dyes and Salts
Research on loose nanofiltration membranes has shown promise in separating Direct Red 75 and other dyes from saline solutions. This technique allows for the efficient fractionation of dye/salt mixtures, demonstrating high dye retention even in the presence of significant salt concentrations. The process suggests potential applications in the textile industry for water reuse and salt recovery, enhancing sustainability (Lin et al., 2015).
Dye Removal in Textile Wastewater Treatment
Studies have investigated the use of chitosan and other biosorbents in removing Direct Red 75 from colored textile effluents. The research emphasizes the operational parameters like sorbent dosage and pH, which significantly influence dye removal efficiency. These findings contribute to the development of more effective and environmentally friendly wastewater treatment methodologies (Mahmoodi et al., 2011).
Renewable Energy Applications
Reverse electrodialysis (RED) has been explored as a method for generating renewable energy from the salinity gradient between seawater and freshwater. Studies indicate that Direct Red 75 and other dyes could influence the efficiency of RED processes, impacting the generation of electrical power from salinity gradients. This research provides insights into optimizing RED systems for better performance and sustainability (Vermaas et al., 2014).
Theoretical Modelling of Adsorption Processes
Theoretical models have been developed to describe the adsorption of Direct Red 75 onto natural materials, offering a deeper understanding of the mechanisms involved in dye adsorption. These models help predict adsorption behavior and design more efficient adsorption systems for removing dyes from wastewater, contributing to the field of environmental engineering (Khalfaoui et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Direct red 75 tetrasodium salt involves the condensation of 2-naphthol-3,6-disulfonic acid with diazotized 4-aminobenzenesulfonic acid followed by coupling with 2-naphthol-6,8-disulfonic acid. The resulting product is then treated with sodium hydroxide to form the tetrasodium salt.", "Starting Materials": [ "2-naphthol-3,6-disulfonic acid", "4-aminobenzenesulfonic acid", "sodium nitrite", "sodium hydroxide", "2-naphthol-6,8-disulfonic acid" ], "Reaction": [ "Diazotization of 4-aminobenzenesulfonic acid with sodium nitrite in acidic medium to form diazonium salt", "Addition of diazonium salt to 2-naphthol-3,6-disulfonic acid in alkaline medium to form azo compound", "Coupling of azo compound with 2-naphthol-6,8-disulfonic acid in alkaline medium to form Direct red 75", "Treatment of Direct red 75 with sodium hydroxide to form Direct red 75 tetrasodium salt" ] } | |
CAS-Nummer |
2829-43-8 |
Molekularformel |
C33H26N8NaO15S4 |
Molekulargewicht |
925.9 g/mol |
IUPAC-Name |
tetrasodium;6-amino-5-[[4-[[4-[(2-amino-8-hydroxy-6-sulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]carbamoylamino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C33H26N8O15S4.Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56); |
InChI-Schlüssel |
LLFFMPTXWVMIGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)[O-])N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)O)N=NC3=C(C=C(C=C3)NC(=O)NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)O)S(=O)(=O)O)N)S(=O)(=O)O)S(=O)(=O)O)N.[Na] |
Andere CAS-Nummern |
2829-43-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



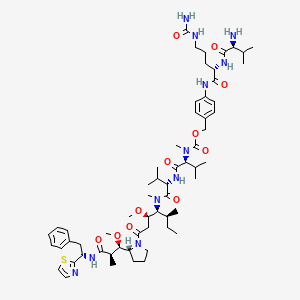
![6-[5-(4-Aminobutyl)-3-chloro-2-fluorophenyl]-3-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494630.png)
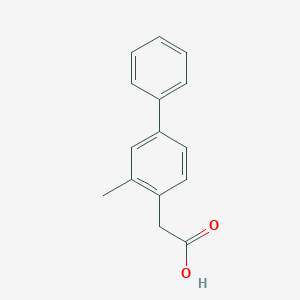
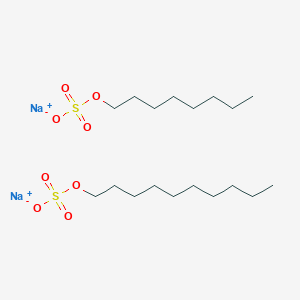
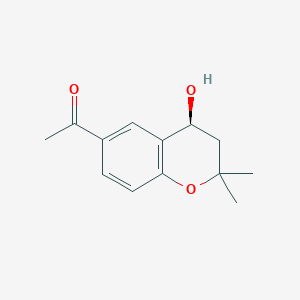


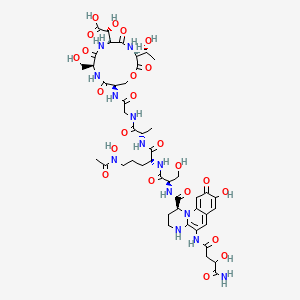
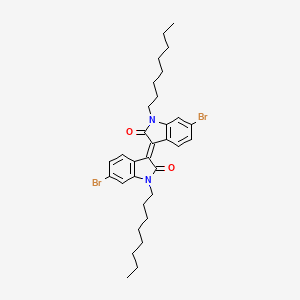

![Disodium;5-[[4-[(4-amino-3-methoxyphenyl)diazenyl]-2-ethoxy-6-sulfonaphthalen-1-yl]diazenyl]-6-oxidonaphthalene-2-sulfonate](/img/structure/B1494665.png)
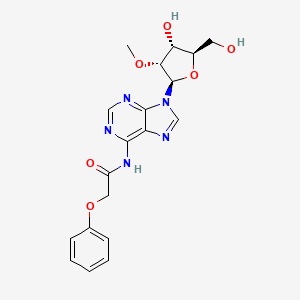
![7-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid, 1-oxo-, 1,1-diMethylethyl ester](/img/structure/B1494673.png)
![1-(Oxan-4-yl)-6-[(1R)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1494680.png)